molecular formula C8H9BrFNO B13313305 2-(1-Amino-2-fluoroethyl)-5-bromophenol

2-(1-Amino-2-fluoroethyl)-5-bromophenol

Cat. No.: B13313305
M. Wt: 234.07 g/mol
InChI Key: KNIXWUQOLVUPFB-UHFFFAOYSA-N
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Description

2-(1-Amino-2-fluoroethyl)-5-bromophenol is an organic compound with the molecular formula C8H9BrFNO. This compound is characterized by the presence of an amino group, a fluoroethyl group, and a bromophenol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-fluoroethyl)-5-bromophenol typically involves the reaction of 5-bromophenol with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-fluoroethyl)-5-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Amino-2-fluoroethyl)-5-bromophenol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-fluoroethyl)-5-bromophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-2-fluoroethyl)-5-bromophenol is unique due to the presence of both a bromine atom and a fluoroethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-(1-amino-2-fluoroethyl)-5-bromophenol

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(11)4-10)8(12)3-5/h1-3,7,12H,4,11H2

InChI Key

KNIXWUQOLVUPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(CF)N

Origin of Product

United States

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